molecular formula C13H19ClN2O2 B594610 (s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride CAS No. 1217720-49-4

(s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

Cat. No.: B594610
CAS No.: 1217720-49-4
M. Wt: 270.757
InChI Key: WQPQNIUAWYRGJF-MERQFXBCSA-N
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Description

(s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological activities and are often used in pharmaceuticals

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar cyclization reactions. The use of automated parallel solid-phase synthesis and photocatalytic synthesis are also common in industrial settings to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

(s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

(s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride
  • Cyclizine
  • Oxatomide
  • Itraconazole
  • Ciprofloxacin

Uniqueness

(s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride is unique due to its specific structural features and the presence of the benzyl group. This structural uniqueness can lead to different biological activities and interactions compared to other piperazine derivatives. Its specific synthetic routes and reaction conditions also contribute to its distinct properties .

Properties

IUPAC Name

benzyl (2S)-2-methylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12;/h2-6,11,14H,7-10H2,1H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPQNIUAWYRGJF-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661556
Record name Benzyl (2S)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217720-49-4
Record name Benzyl (2S)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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